![molecular formula C17H12F2N2S B2429656 4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine CAS No. 477854-94-7](/img/structure/B2429656.png)
4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine
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Overview
Description
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a biphenyl group, a pyrimidine ring, and a difluoromethylsulfanyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine typically involves multiple steps, including the formation of the biphenyl and pyrimidine moieties, followed by the introduction of the difluoromethylsulfanyl group. One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by cyclization to form the pyrimidine ring. The difluoromethylsulfanyl group can be introduced using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Antitumor Activity
Research has indicated that pyrimidine derivatives can exhibit antitumor properties. For instance, studies have shown that compounds similar to 4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine can inhibit cancer cell proliferation. A notable study evaluated a series of thiourea derivatives, revealing that certain modifications enhance cytotoxicity against chronic myelogenous leukemia cells . The incorporation of difluoromethyl groups is hypothesized to improve the bioactivity of these compounds by increasing their lipophilicity and modifying their interaction with biological targets.
Antimicrobial Properties
Pyrimidine derivatives have also been investigated for their antimicrobial activities. In a comparative study, various thiourea derivatives were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth . The presence of the difluoromethylsulfanyl group may contribute to this activity by enhancing the compound's ability to penetrate bacterial cell membranes.
Pesticidal Activity
The structural features of this compound suggest its potential use as a pesticide. Compounds with similar biphenyl structures have been documented for their effectiveness as insecticides and herbicides. For instance, research has demonstrated that modifications in the biphenyl moiety can lead to enhanced pesticidal properties, making this compound a candidate for further exploration in agricultural applications .
Organic Electronics
The unique electronic properties of pyrimidine derivatives make them suitable for applications in organic electronics. Studies have shown that compounds with similar structures can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of difluoromethyl groups can enhance charge mobility and stability in these materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity, while the biphenyl and pyrimidine moieties contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrimidines and biphenyl derivatives, such as:
- 4-[1,1’-Biphenyl]-4-yl-2-[(trifluoromethyl)sulfanyl]pyrimidine
- 4-[1,1’-Biphenyl]-4-yl-2-[(methylthio)pyrimidine
- 4-[1,1’-Biphenyl]-4-yl-2-[(ethylthio)pyrimidine .
Uniqueness
The uniqueness of 4-[1,1’-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine lies in its difluoromethylsulfanyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .
Biological Activity
4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H16F2N2S
- Molecular Weight : 348.40 g/mol
- CAS Number : 477854-94-7
The biological activity of this compound can be attributed to its structural features, particularly the biphenyl and pyrimidine moieties. These structures are known for their ability to interact with various biological targets, including enzymes and receptors.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyrimidines can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress .
Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives of biphenyl-pyrimidine compounds possess antimicrobial properties. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Study 1: Antioxidant Potential
A study investigating the antioxidant potential of biphenyl derivatives found that they effectively chelate ferrous ions and scavenge DPPH radicals. The results indicated a strong correlation between the structure of the compounds and their antioxidant activity, suggesting that modifications in the biphenyl or pyrimidine rings could enhance efficacy .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a series of pyrimidine derivatives, including those similar to this compound. The findings revealed that these compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for developing new antibiotics .
Research Findings
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-phenylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S/c18-16(19)22-17-20-11-10-15(21-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPHNLQRBLTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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